Cas no 25079-06-5 (2-5-dibromopropiophenone)
2-5-dibromopropiophenone Chemical and Physical Properties
Names and Identifiers
-
- 2-5-dibromopropiophenone
- 2’,5’-DIBROMOPROPIOPHENONE
- 1-(2,5-dibromophenyl)propan-1-one
- 2,5-Dibrompropiophenon
- 2',5'-Dibromopropiophenone
- AKOS002392931
- N14118
- 25079-06-5
-
- Inchi: 1S/C9H8Br2O/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
- InChI Key: BDMKNCCZDVJUOG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1C(CC)=O)Br
Computed Properties
- Exact Mass: 289.89400
- Monoisotopic Mass: 289.89419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 3.80430
2-5-dibromopropiophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-5-dibromopropiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015030736-250mg |
2',5'-Dibromopropiophenone |
25079-06-5 | 97% | 250mg |
$494.40 | 2023-09-02 | |
| Alichem | A015030736-500mg |
2',5'-Dibromopropiophenone |
25079-06-5 | 97% | 500mg |
$831.30 | 2023-09-02 | |
| Alichem | A015030736-1g |
2',5'-Dibromopropiophenone |
25079-06-5 | 97% | 1g |
$1549.60 | 2023-09-02 |
2-5-dibromopropiophenone Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-5-dibromopropiophenone
Introduction to 2-5-dibromopropiophenone (CAS No. 25079-06-5)
2-5-dibromopropiophenone, with the chemical formula C₉H₆Br₂O, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. Its molecular structure, featuring two bromine atoms substituting at the 2- and 5-positions of a propiophenone backbone, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound has garnered attention due to its utility in constructing complex scaffolds for drug development and material science applications.
The CAS No. 25079-06-5 uniquely identifies this substance in scientific literature and industrial databases, ensuring precise communication among researchers and manufacturers. The presence of bromine atoms in the aromatic ring enhances the reactivity of 2-5-dibromopropiophenone, making it a valuable building block for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many pharmaceuticals.
In recent years, 2-5-dibromopropiophenone has been explored in the development of novel therapeutic agents. For instance, its derivatives have been investigated as potential inhibitors of kinases and other enzymes involved in cancer pathways. The brominated aromatic system allows for selective modifications, enabling the fine-tuning of pharmacokinetic properties such as solubility and metabolic stability. This adaptability has made it a focal point in medicinal chemistry research.
Moreover, the compound's role in material science cannot be overstated. Its ability to participate in polymerization reactions and form conjugated materials has led to its incorporation into organic electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The electron-withdrawing nature of the carbonyl group and the electron-donating effect of bromine substituents contribute to its utility in designing materials with tailored optoelectronic properties.
Recent advancements in synthetic methodologies have further expanded the applications of 2-5-dibromopropiophenone. Transition-metal-catalyzed reactions, particularly those involving palladium and nickel catalysts, have enabled efficient transformations of this intermediate into more complex structures. These methods have been applied to synthesize heterocyclic compounds, which are increasingly recognized for their biological activity.
The pharmaceutical industry has also leveraged 2-5-dibromopropiophenone in the synthesis of antiviral and antibacterial agents. Its structural motif is often found in molecules that exhibit inhibitory effects on viral proteases and bacterial enzymes. The bromine atoms serve as handles for further derivatization, allowing chemists to optimize potency and selectivity against target pathogens.
In conclusion, 2-5-dibromopropiophenone (CAS No. 25079-06-5) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its reactivity, coupled with its structural versatility, makes it an indispensable tool for synthetic chemists striving to develop innovative solutions to global challenges in medicine and technology.
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